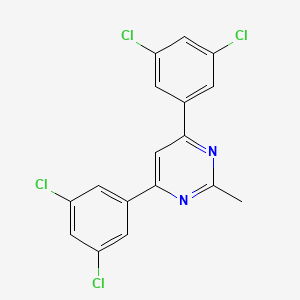

4,6-Bis(3,5-dichlorophenyl)-2-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Bis(3,5-dichlorophenyl)-2-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It

Activité Biologique

4,6-Bis(3,5-dichlorophenyl)-2-methylpyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H12Cl4N2. The presence of two 3,5-dichlorophenyl groups and a methyl group at the 2-position of the pyrimidine ring contributes to its unique pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses moderate to strong activity against various pathogenic bacteria, suggesting its potential as an antimicrobial agent in clinical settings.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory activity. In particular, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity with an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory therapies .

Anticancer Properties

Preliminary studies have indicated that this pyrimidine derivative may possess anticancer properties. The compound was tested against several cancer cell lines, showing promising antiproliferative effects. Notably, it demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, which is a critical factor in cancer therapy development .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Targeting Specific Receptors : It may interact with specific receptors or signaling pathways that regulate cell growth and inflammation.

- Structure-Activity Relationships : Variations in substituents on the pyrimidine ring affect its potency and selectivity for biological targets .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and biological efficacy.

- Substituent Positioning : The positioning of substituents on the pyrimidine ring influences both the potency and selectivity of the compound against various biological targets .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

In Vitro Studies : A study evaluated its effects on human cancer cell lines (A172 glioblastoma and MDA-MB-231 breast cancer). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 5 to 10 µM.

Cell Line IC50 (µM) A172 (glioblastoma) 7.88 ± 0.98 MDA-MB-231 (breast) 6.02 ± 0.08 - Anti-inflammatory Assays : In carrageenan-induced paw edema models in rats, the compound significantly reduced inflammation compared to control groups.

Applications De Recherche Scientifique

Anti-inflammatory Applications

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. In particular, studies have indicated that 4,6-bis(3,5-dichlorophenyl)-2-methylpyrimidine and its analogs can effectively inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.

Case Study: COX-2 Inhibition

- Methodology : In vitro assays were conducted to evaluate the COX-2 inhibitory effects of various pyrimidine derivatives.

- Findings : The compound exhibited potent inhibition with an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug. The structure-activity relationship (SAR) studies revealed that specific substituents on the pyrimidine ring enhance anti-inflammatory activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown promising results against various bacterial strains.

Case Study: Antimicrobial Efficacy

- Methodology : A series of pyrimidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria.

- Results : Certain derivatives demonstrated minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like cefotaxime. The presence of electron-withdrawing groups significantly enhanced antimicrobial activity .

Antiparasitic Activity

In addition to its anti-inflammatory and antimicrobial properties, this compound has been investigated for its antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness.

Case Study: Trypanosoma brucei Inhibition

- Research Focus : The compound was evaluated for its ability to inhibit S-Adenosylmethionine decarboxylase (AdoMetDC), an essential enzyme in the polyamine biosynthesis pathway of T. brucei.

- Results : The compound showed promising selectivity for the parasite's enzyme over human counterparts and inhibited parasite growth effectively in vitro. This selectivity is a crucial factor in developing safer antiparasitic therapies .

Comparative Table of Applications

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

-

Chlorine Displacement : The chloro substituents on the phenyl rings can theoretically undergo substitution with strong nucleophiles (e.g., alkoxides or amines), though no experimental data confirms this for the specific compound .

-

Pyrimidine Ring Reactivity : The pyrimidine core’s nitrogen atoms can participate in alkylation or acylation reactions. For example, the methyl group at position 2 may serve as a site for oxidation or further functionalization .

Cross-Coupling Reactions

While the compound lacks direct coupling handles (e.g., bromine or iodine), related pyrimidines with halogens undergo Suzuki-Miyaura couplings. For 4,6-bis(3,5-dichlorophenyl)-2-methylpyrimidine:

Oxidation

-

Methyl Group Oxidation : The 2-methyl substituent may oxidize to a carboxylic acid using strong oxidizers like KMnO₄ or CrO₃, though this remains speculative for the specific compound .

Reduction

-

Pyrimidine Ring Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) could reduce the pyrimidine ring to a dihydropyrimidine or tetrahydropyrimidine, altering its aromaticity .

Metalation and Coordination Chemistry

The pyrimidine nitrogen atoms can act as ligands for metal coordination. For example:

-

Transition Metal Complexes : Formation of complexes with metals like Cu(II) or Fe(III) is plausible, leveraging the lone pairs on the pyrimidine nitrogens. Such interactions are common in related pyrimidine derivatives .

Biological Activity and Target Interactions

In kinase inhibition studies, analogues with dichlorophenyl groups exhibit dual inhibition of PfGSK3 and PfPK6, plasmodial enzymes critical for malaria parasite survival . Key findings include:

| Modification Site | Effect on PfPK6 IC₅₀ | Effect on PfGSK3 IC₅₀ |

|---|---|---|

| 3,5-Dichlorophenyl | 236 ± 22 nM | 698 ± 66 nM |

| Benzothiophene | 118 nM | 312 nM |

The dichlorophenyl groups enhance steric bulk and electron-withdrawing effects, improving target binding but reducing solubility .

Stability and Degradation

Propriétés

IUPAC Name |

4,6-bis(3,5-dichlorophenyl)-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl4N2/c1-9-22-16(10-2-12(18)6-13(19)3-10)8-17(23-9)11-4-14(20)7-15(21)5-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGFEBOHSVVMNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C2=CC(=CC(=C2)Cl)Cl)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.